molecular formula C24H33NO3 B11410400 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol

3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol

Cat. No.: B11410400
M. Wt: 383.5 g/mol
InChI Key: CQDLQCAGLLFFQK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically proceeds under mild conditions and yields the desired product with moderate efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a ligand for studying protein-ligand interactionsAdditionally, its unique structure makes it a valuable tool for studying various biochemical pathways and mechanisms .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol involves its interaction with specific molecular targets. The morpholine ring in its structure is known to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain pathways . This inhibition occurs through the binding of the compound to enzymes responsible for prostaglandin synthesis, thereby blocking their activity.

Comparison with Similar Compounds

Similar compounds to 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol include other morpholine derivatives and compounds with similar functional groups. For example, 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one shares some structural similarities and exhibits comparable biological activities . this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-1-morpholin-4-yl-2-phenylhexan-3-ol

InChI

InChI=1S/C24H33NO3/c1-19(2)17-24(26,21-9-11-22(27-3)12-10-21)23(20-7-5-4-6-8-20)18-25-13-15-28-16-14-25/h4-12,19,23,26H,13-18H2,1-3H3

InChI Key

CQDLQCAGLLFFQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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